N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
Overview
Description
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is a complex organic compound that features a pyridinium core, a benzamide group, and a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridinium Core: This can be achieved by reacting pyridine with an appropriate alkylating agent under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzoyl chloride, in the presence of a base to facilitate nucleophilic substitution.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;chloride
- N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;iodide
Uniqueness
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications.
Properties
IUPAC Name |
N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKNQKCHBQYANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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